molecular formula C19H25NO2 B4109472 2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide

2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B4109472
M. Wt: 299.4 g/mol
InChI Key: HZDXCNNYJWXDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide, also known as Memantine, is a compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1960s and has since been investigated for its effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Scientific Research Applications

2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects, reduce neuronal damage, and improve cognitive function. This compound has been approved by the FDA for the treatment of moderate to severe Alzheimer's disease. It has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and traumatic brain injury.

Mechanism of Action

2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide acts as a non-competitive NMDA receptor antagonist. It binds to the receptor in a voltage-dependent manner, blocking the influx of calcium ions into the cell. This mechanism of action is thought to reduce excitotoxicity and neuronal damage. This compound also acts on other neurotransmitter systems, including the cholinergic system, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to increase the expression of neurotrophic factors, which are important for neuronal growth and survival. In addition, this compound has been shown to improve cognitive function and reduce behavioral deficits in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide is that it has a relatively low toxicity profile. It has been shown to be well-tolerated in both animal and human studies. This compound is also relatively easy to administer, as it can be given orally or intravenously. However, one limitation of this compound is that it can be expensive to produce, which may limit its availability for research purposes.

Future Directions

There are a number of future directions for 2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide research. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new formulations of this compound that may improve its efficacy or reduce its side effects. Finally, there is interest in investigating the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It has a unique mechanism of action and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are a number of future directions for this compound research, which may lead to new treatments for neurological disorders.

Properties

IUPAC Name

2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)20-18(21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXCNNYJWXDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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